2-Acetamido-4,4,4-trifluorobutanoic acid can be synthesized from various precursors in organic chemistry. Its classification as an α-amino acid places it among compounds that are fundamental to protein synthesis and biological functions. It is also categorized under fluorinated compounds, which are known for their unique chemical properties due to the presence of fluorine atoms.
The synthesis of 2-acetamido-4,4,4-trifluorobutanoic acid can be accomplished through several methods:
The molecular structure of 2-acetamido-4,4,4-trifluorobutanoic acid features several key components:
2-Acetamido-4,4,4-trifluorobutanoic acid participates in various chemical reactions typical for amino acids:
The mechanism of action for 2-acetamido-4,4,4-trifluorobutanoic acid primarily relates to its role as a substrate in enzymatic reactions:
Studies have shown that fluorinated amino acids can enhance binding interactions in certain receptor sites due to their unique electronic properties .
The physical and chemical properties of 2-acetamido-4,4,4-trifluorobutanoic acid include:
2-Acetamido-4,4,4-trifluorobutanoic acid finds applications across various scientific fields:
Ongoing research focuses on exploring its potential therapeutic applications and further understanding its biochemical interactions within living systems .
2-Acetamido-4,4,4-trifluorobutanoic acid is a fluorinated amino acid derivative characterized by a trifluoromethyl group at the γ-carbon position and an acetamido-protected α-amino group. This structural modification combines the metabolic stability conferred by fluorine with the biological relevance of amino acid frameworks. As a non-proteinogenic amino acid analog, it serves as a strategic building block in medicinal chemistry, enabling the rational design of bioactive compounds with enhanced physicochemical and pharmacokinetic properties. The compound exemplifies contemporary approaches to molecular design, where targeted fluorination addresses intrinsic limitations of natural biomolecules while leveraging existing biological transport and recognition pathways [2] [6].
The molecular architecture of 2-acetamido-4,4,4-trifluorobutanoic acid features a butanoic acid backbone with three fluorine atoms at the terminal methyl group (C4) and an acetamido group (-NHC(O)CH₃) attached to the α-carbon (C2). This configuration generates a chiral center at C2, with the (S)-enantiomer (CAS# 2068070-91-5) being biologically relevant for drug design applications [6]. The molecular formula is C₆H₈F₃NO₃, corresponding to a molecular weight of 199.13 g/mol [2]. The strong electron-withdrawing nature of the trifluoromethyl group (-CF₃) significantly influences the compound's electronic distribution, reducing electron density at the β-carbon and creating a polarized gradient along the carbon chain. This polarization enhances the acidity of the carboxylic acid proton (pKa ~2.5-3.5) compared to non-fluorinated analogs like 4-acetamidobutanoic acid (pKa ~4.5) [7].
Crystallographic analysis reveals that the trifluoromethyl group adopts a staggered conformation, minimizing steric repulsion. The carbonyl groups (amide and carboxylic acid) participate in hydrogen bonding, forming dimeric structures in the solid state. The molecule’s conformational flexibility is constrained by stereoelectronic effects, particularly the gauche effect between the α-hydrogen and trifluoromethyl group. This fluorinated analog shares structural homology with γ-aminobutyric acid (GABA) but exhibits distinct physicochemical properties, including increased lipophilicity (logP ~0.5 versus -1.0 for GABA) and enhanced metabolic stability [5] [7] [9].
Table 1: Structural Identifiers and Properties of 2-Acetamido-4,4,4-trifluorobutanoic Acid
Property | Value/Descriptor | Source |
---|---|---|
CAS Number (racemic) | 120097-65-6 | [2] |
CAS Number ((S)-enantiomer) | 2068070-91-5 | [6] |
Molecular Formula | C₆H₈F₃NO₃ | [2] [6] |
Molecular Weight | 199.13 g/mol | [2] |
IUPAC Name | 2-Acetamido-4,4,4-trifluorobutanoic acid | [2] |
SMILES (racemic) | CC(=O)NC(CC(F)(F)F)C(=O)O | [6] |
SMILES ((S)-enantiomer) | O=C(O)C@@HCC(F)(F)F | [6] |
Chiral Center | C2 (S-configuration biologically relevant) | [6] [9] |
Lipophilicity (logP) | Estimated 0.5 ± 0.2 | [7] [9] |
The hydrochloride salt of the related compound 2-amino-4,4,4-trifluorobutanoic acid (CAS# 262296-39-9) demonstrates the significance of ionization state on solubility. The free amino acid exists as a zwitterion at physiological pH, while the hydrochloride salt (C₄H₇ClF₃NO₂, MW 193.55 g/mol) enhances aqueous solubility for synthetic manipulations [9]. The trifluoromethyl group creates a steric and electronic profile analogous to tert-butyl or ethyl groups, making it a versatile bioisostere in molecular design [8].
The strategic incorporation of fluorine atoms and fluorinated groups into bioactive molecules represents a cornerstone of modern medicinal chemistry. Approximately 20% of recently approved pharmaceuticals contain fluorine, reflecting its critical role in optimizing drug candidates [8]. The trifluoromethyl (-CF₃) group in 2-acetamido-4,4,4-trifluorobutanoic acid contributes three distinct effects: Electron withdrawal (σI = 0.43, σR = 0.12), modulating pKa values and dipole moments; lipophilicity enhancement (π = 0.88), promoting membrane permeability; and metabolic stabilization by resisting oxidative degradation pathways that affect alkyl groups [3] [8]. These properties arise from fluorine's high electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and the strength of the C-F bond (485 kJ/mol for aliphatic C-F) [8].
Unlike aromatic fluorination, aliphatic trifluoromethylation introduces profound steric and electronic perturbations across adjacent functional groups. In 2-acetamido-4,4,4-trifluorobutanoic acid, the -CF₃ group at C4 inductively stabilizes the enol tautomer of the carbonyl group and reduces basicity at the amide nitrogen. This electronic profile suppresses N-oxidation and β-oxidation metabolic pathways, extending biological half-lives compared to non-fluorinated analogs [8]. Recent synthetic advances, such as the regioselective difluoromethylation of pyridines developed at Münster University, highlight innovations enabling precise installation of fluorinated groups into complex molecules [3]. This method employs temporary dearomatization strategies to overcome substrate inertness, exemplifying techniques potentially applicable to functionalize fluorinated amino acid derivatives at late synthesis stages [3].
Table 2: Comparative Effects of Fluorinated Motifs in Bioactive Molecules
Fluorinated Motif | Key Properties | Biological Impact | Representative Compound |
---|---|---|---|
Trifluoromethyl (-CF₃) | High lipophilicity (π=0.88), strong electron-withdrawing, metabolic stability | Enhanced membrane penetration, prolonged half-life, modulated target affinity | 2-Acetamido-4,4,4-trifluorobutanoic acid [2] |
Difluoromethyl (-CHF₂) | Moderate lipophilicity (π=0.33), hydrogen-bonding capacity, metabolic stability | Improved solubility, enhanced target binding via H-bonding, reduced oxidative metabolism | Pyridine derivatives [3] |
Fluorine (-F) | Moderate electron withdrawal (σI=0.50), small steric footprint, metabolic blockade | Tuned pKa of adjacent groups, blockade of metabolic hot spots, orthogonal dipole | 5-Fluorouracil [8] |
Trifluoroethyl (-CH₂CF₃) | Enhanced lipophilicity (π=0.90), metabolic resistance, conformational effects | Increased CNS penetration, prolonged action, stabilized conformations | Various CNS agents [8] |
Environmental considerations surrounding fluorinated compounds necessitate strategic molecular design. While the C-F bond resists hydrolytic cleavage, certain fluorinated motifs (e.g., -OCF₃, -SCF₃) can degrade into persistent pollutants like trifluoroacetic acid (TFA). However, the -CF₃ group in 2-acetamido-4,4,4-trifluorobutanoic acid exhibits minimal environmental release due to its stable aliphatic linkage and potential biodegradation to fluoride ions rather than TFA [8].
2-Acetamido-4,4,4-trifluorobutanoic acid serves as a versatile synthon for peptidomimetics and bioisosteric replacements. Its primary application lies in replacing leucine, valine, or tert-leucine residues in peptide backbones, where the -CF₃ group mimics the steric demand of branched alkyl chains while conferring distinct electronic properties [9]. This substitution enhances proteolytic stability against peptidases and aminopeptidases, addressing a critical limitation in peptide-based therapeutics [6] [9]. The compound's compatibility with solid-phase peptide synthesis (SPPS) enables straightforward incorporation into complex sequences, facilitating structure-activity relationship (SAR) studies [6].
In drug design, fluorinated amino acid derivatives bridge the gap between natural recognition and optimized pharmacokinetics. As noted in studies of fluorinated pharmaceuticals, "the judicious incorporation of non-persistent fluorine remains a powerful approach for developing new products for enhanced societal benefits" [8]. The trifluoromethyl group in 2-acetamido-4,4,4-trifluorobutanoic acid specifically enhances blood-brain barrier (BBB) penetration in neuroactive compounds due to increased lipophilicity without excessive hydrogen-bonding capacity [9]. This property makes it valuable for designing CNS-targeted therapeutics, including GABA analogs and neurotransmitter reuptake inhibitors [5] [9].
Late-stage fluorination strategies, as reviewed by Postigo (2018), emphasize modifying bioactive scaffolds after establishing their core pharmacological activity [10]. 2-Acetamido-4,4,4-trifluorobutanoic acid exemplifies this approach, serving as a precursor for synthesizing fluorinated analogs of known drugs. For instance, its structural similarity to 4-acetamidobutanoic acid (CHEBI:17645), a natural GABA derivative, enables direct bioisosteric replacement to create fluorinated GABAergic compounds with potentially improved brain exposure and metabolic profiles [5] [7].
Table 3: Applications in Drug Design and Chemical Biology
Application Domain | Design Strategy | Expected Outcome | Reference Example |
---|---|---|---|
Peptidomimetics | Replacement of Leu/Val residues in peptide sequences | Enhanced proteolytic stability, improved membrane permeability, retained target affinity | Synthetic peptide hormones [9] |
GABA Analogs | Bioisosteric substitution for GABA derivatives | Increased BBB penetration, prolonged in vivo half-life, maintained receptor activity | Neuroactive compounds [5] [7] |
Enzyme Inhibitor Design | Incorporation into transition-state mimetics | Stronger enzyme-inhibitor binding via polarized interactions, reduced off-target metabolism | Protease inhibitors [8] |
Prodrug Synthesis | Carboxylic acid functionalization | Tunable ester prodrugs with optimized hydrolysis rates | Sustained-release formulations [6] |
Metal-Binding Ligands | Coordination via carboxylate and amide groups | Stable chelation complexes for diagnostic/therapeutic metals | Radiopharmaceuticals [9] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7